Gababutin

Description

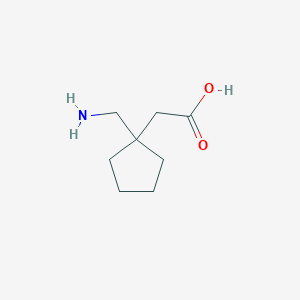

Structure

2D Structure

3D Structure

Properties

CAS No. |

60142-99-6 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-[1-(aminomethyl)cyclopentyl]acetic acid |

InChI |

InChI=1S/C8H15NO2/c9-6-8(5-7(10)11)3-1-2-4-8/h1-6,9H2,(H,10,11) |

InChI Key |

MKGSCDBHUPQQMX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CC(=O)O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control in Gababutin Chemistry

Advanced Synthetic Routes to Bicyclic-Substituted Cyclopentane (B165970) Derivatives of Gabapentin (B195806)

Advanced synthetic strategies for gababutin and related bicyclic-substituted cyclopentane derivatives often involve the construction of the cyclopentane ring system with specific substituents and subsequent introduction of the aminomethyl and acetic acid functionalities. Gababutins are described as bicyclic-substituted, cyclopentane-ring derivatives of gabapentin. researchgate.net

Several general synthetic schemes for gabapentin and its analogues have been reported. One approach involves the conversion of a cyclohexanediacetic anhydride (B1165640) derivative to a monoamide, followed by a Hofmann rearrangement. wikipedia.orggoogle.com While this is a route for gabapentin itself, modifications of such approaches or entirely new strategies are necessary for the synthesis of this compound analogues, which feature a cyclopentane ring instead of a cyclohexane.

Research has explored the synthesis of bicyclic five-membered ring derivatives of gabapentin, leading to the identification of compounds with potency against α2δ nih.gov. These synthetic routes often involve multi-step sequences starting from appropriate cyclic or acyclic precursors that can be elaborated into the desired cyclopentane core. For instance, one method for preparing gabapentin involves the reduction of an oxime intermediate, which can proceed through a bicyclic lactam intermediate google.com. Adapting such strategies to construct the substituted cyclopentane ring found in gababutins requires careful consideration of ring formation and functional group introduction.

Another synthetic route for gabapentin analogues involves Michael addition reactions. newdrugapprovals.orgrsc.orgnih.gov Specifically, the Michael addition of α-branched aldehydes to β-nitroacrylates has been successfully employed in the enantioselective synthesis of gabapentin analogues rsc.orgnih.gov. This organocatalytic approach provides a pathway to introduce a quaternary carbon center with high enantioselectivity, a feature relevant to the synthesis of stereochemically defined this compound analogues rsc.orgnih.gov.

Stereoselective Synthesis of this compound Analogues

Stereoselective synthesis is paramount in the production of pharmaceutical compounds, as different stereoisomers can exhibit vastly different biological activities. For this compound analogues, controlling the relative and absolute stereochemistry of the substituents on the cyclopentane ring is a key challenge. Novel stereoselective processes for the preparation of gabapentin analogues, including ring-substituted derivatives, have been developed to provide access to pure stereoisomers without the need for resolution at the final stage google.com.

Diastereoselective Synthesis of trans-3,4-dimethyl this compound

The diastereoselective synthesis of specific this compound analogues, such as trans-3,4-dimethyl this compound (Atagabalin), has been a focus of research due to their distinct biological profiles researchgate.net. Atagabalin has shown a low IC50 value against the alpha2delta calcium subunit researchgate.net. Achieving the desired trans relative stereochemistry at the 3 and 4 positions of the cyclopentane ring requires specific synthetic strategies.

One approach involves a Ni-catalyzed reductive cyclization of 1,6-dienes. researchgate.netnyu.edu This reaction has been shown to yield 3,4-disubstituted cyclopentane derivatives with high trans-diastereoselectivity. researchgate.netnyu.edu The mechanism of this reaction involves a classic two-electron organometallic catalytic cycle mediated by Ni(I) and Ni(III) intermediates, which is distinct from single-electron-transfer mechanisms observed in some other Ni-catalyzed cross-couplings and accounts for the observed trans selectivity. researchgate.netnyu.edu This method provides an efficient route to trans-3,4-dimethyl this compound. nyu.edu

Other diastereoselective methods in organic synthesis, such as the Kulinkovich-de Meijere reaction for the stereoselective preparation of trans cyclopropylamines, highlight the types of strategies that can be adapted or explored for controlling stereochemistry in cyclic systems relevant to this compound synthesis nih.gov. Similarly, diastereoselective synthesis of trans-β-lactams using specific catalysts demonstrates the importance of catalyst design in controlling the stereochemical outcome of cyclization reactions nih.gov.

Enantioselective Approaches in this compound Production

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound analogues with chiral centers, enantioselective routes are highly desirable to obtain the biologically active form.

Organocatalytic asymmetric Michael addition reactions have proven effective in the enantioselective synthesis of gabapentin analogues. rsc.orgnih.gov Using a mixed catalyst system, such as a primary amino acid (e.g., L-phenylalanine) and its lithium salt, allows for the formation of intermediates with a quaternary carbon center in high yields and with high enantioselectivity. rsc.orgnih.gov These intermediates can then be converted into gabapentin analogues. rsc.orgnih.gov This methodology is transferable to the synthesis of chiral this compound analogues.

Another example of enantioselective synthesis in related systems is the preparation of enantiomerically pure β,γ-methano-GABA derivatives using a stereoselective reaction followed by transformation steps nih.gov. The development of novel catalysts, including organocatalysts and metal catalysts, is crucial for achieving high enantioselectivity in the synthesis of complex molecules like this compound analogues eurekalert.orgnitech.ac.jp.

Development of Novel Catalytic Systems for this compound Synthesis

The development of novel catalytic systems is fundamental to improving the efficiency, selectivity, and sustainability of this compound synthesis. Catalysts play a critical role in facilitating key transformations and controlling stereochemical outcomes.

As discussed, Ni-catalyzed reductive cyclization has been successfully applied for the diastereoselective synthesis of trans-3,4-dimethyl this compound. researchgate.netnyu.edu The mechanistic understanding of these Ni(I)/Ni(III) mediated cycles is vital for designing improved catalysts for similar transformations. researchgate.netnyu.edu

Organocatalysis, utilizing small organic molecules as catalysts, offers an alternative to metal catalysis and has been successful in enantioselective Michael additions relevant to gabapentin analogue synthesis. rsc.orgnih.goveurekalert.org The use of primary amino acids and their salts exemplifies how organocatalysts can induce high enantioselectivity. rsc.orgnih.gov

Metal catalysts, including those based on palladium, ruthenium, copper, and iron, are widely used in organic synthesis for various transformations, such as cross-coupling reactions, cycloadditions, and C-H activation eurekalert.orgbeilstein-journals.orgbeilstein-journals.org. The application of such metal-catalyzed reactions, potentially in synergistic systems with organocatalysts, holds promise for developing novel routes to this compound analogues eurekalert.org. For instance, palladium-catalyzed reactions have been used in diastereoselective cyclization processes diva-portal.org.

Research into bimetallic catalyst systems is also ongoing, particularly for applications like wastewater remediation, but the principles of designing catalysts with enhanced activity and selectivity through the combination of different metals can be relevant to complex organic synthesis nchu.edu.tw. The exploration of novel ligands and catalyst supports can further enhance the performance and recyclability of catalytic systems for this compound production.

The synthesis of this compound and its analogues is an active area of research, with ongoing efforts focused on developing efficient and stereoselective routes to access these structurally interesting and pharmacologically relevant compounds.

Molecular Pharmacology and Ligand Receptor Interactions of Gababutins

Elucidation of Primary Binding Site: Voltage-Gated Calcium Channel Alpha2delta Subunits (α2δ-1 and α2δ-2)

The primary molecular target for Gababutins has been identified as the alpha2delta (α2δ) auxiliary subunits of voltage-gated calcium channels (VGCCs). drugbank.comnih.govpatsnap.com These subunits are crucial for the proper trafficking and function of the pore-forming α1 subunits of the calcium channels. drugbank.com Gababutins bind with high affinity to the α2δ-1 and α2δ-2 subunits, with a notable absence of binding to the α2δ-3 subunit. nih.govresearchgate.net This interaction is critical for their therapeutic effects, as demonstrated in studies where mutations in the α2δ subunit that prevent drug binding abolish the analgesic and anticonvulsant activities of these compounds. frontiersin.org

Quantitative Analysis of Binding Affinities for Gababutin Analogues (e.g., this compound A, Atagabalin)

Different this compound analogues exhibit varying binding affinities for the α2δ subunits. For instance, Gabapentin (B195806) binds with a higher affinity to the α2δ-1 subunit compared to the α2δ-2 subunit. nih.gov Pregabalin, another well-studied gabapentinoid, also demonstrates potent and selective binding to both α2δ-1 and α2δ-2 subunits. nih.govresearchgate.net The binding affinity of Gabapentin for α2δ-1 has been reported with a dissociation constant (Kd) of 59 nM, while for α2δ-2, the Kd is 153 nM. nih.govresearchgate.net Newer analogues, such as Mirogabalin, have been developed to have an even stronger binding affinity and slower dissociation from the α2δ-1 subunit. researchgate.net Atagabalin is another compound in this class that has been studied for its interaction with the alpha-2/delta subunit of voltage-dependent calcium channels. drugbank.com

Table 1: Binding Affinities of this compound Analogues for α2δ Subunits

| Compound | α2δ-1 Binding Affinity (Kd) | α2δ-2 Binding Affinity (Kd) |

|---|---|---|

| Gabapentin | 59 nM | 153 nM |

| Pregabalin | Potent, selective binding | Potent, selective binding |

| Mirogabalin | Stronger affinity than Gabapentin | Data not specified |

Pharmacological Characterization of Ligand-Protein Interactions

The binding of Gababutins to the α2δ subunit is a critical step in their mechanism of action. frontiersin.org This interaction does not directly block the calcium channel pore but rather modulates the function of the channel. lsbu.ac.uk Studies have identified specific amino acid residues within the α2δ subunit that are essential for Gabapentin binding, with Arg217 being a critical residue. nih.gov The interaction is thought to interfere with the trafficking of the α2δ-1 subunit from the dorsal root ganglion to the presynaptic terminals in the dorsal horn of the spinal cord. nih.govnih.gov This leads to a reduction in the density of presynaptic voltage-gated calcium channels. drugbank.com By binding to the α2δ subunit, Gababutins can also inhibit the formation of new excitatory synapses, a process mediated by the interaction of α2δ-1 with thrombospondins. nih.govpsychscenehub.com

Mechanisms of Neurotransmitter Release Modulation

The binding of Gababutins to the α2δ subunit ultimately leads to a reduction in the release of several excitatory neurotransmitters from presynaptic nerve terminals. patsnap.compsychscenehub.comconsensus.app This is a key component of their therapeutic effects in conditions characterized by neuronal hyperexcitability.

Impact on Excitatory Neurotransmitter Release Dynamics (e.g., Glutamate (B1630785), Norepinephrine, Substance P)

By modulating the function of voltage-gated calcium channels, Gababutins decrease the influx of calcium into presynaptic neurons. psychscenehub.com This reduction in intracellular calcium concentration directly inhibits the release of various excitatory neurotransmitters, including glutamate, norepinephrine, and Substance P. patsnap.compsychscenehub.com This attenuation of excitatory neurotransmission helps to dampen neuronal excitability, which is beneficial in the treatment of neuropathic pain and seizures. patsnap.com

Presynaptic Regulatory Mechanisms Implicated in this compound Action

The primary presynaptic regulatory mechanism of this compound action is the inhibition of forward trafficking of the α2δ-1 subunit, which reduces the number of functional calcium channels at the presynaptic membrane. nih.govnih.gov Additionally, Gababutins may inhibit the recycling of endosomal voltage-gated calcium channels, further decreasing their expression at the synaptic membrane. nih.gov There is also evidence to suggest that Gababutins can block the synaptogenic function of thrombospondins by binding to the α2δ-1 subunit, thereby preventing the formation of new excitatory synapses. psychscenehub.comnih.gov

Investigation of Ancillary Molecular Targets and Interacting Pathways

While the primary mechanism of action of Gababutins is through the α2δ subunit of voltage-gated calcium channels, some research suggests the involvement of other molecular targets and pathways. There is some evidence that Gabapentin may also interact with adenosine A1 receptors and voltage-gated potassium channels, although the clinical significance of these interactions remains unclear. drugbank.comnih.gov Furthermore, some studies have suggested that Gababutins may modify the action of a subset of N-methyl-D-aspartate (NMDA)-sensitive glutamate receptors and neurexin-1α through their interaction with the α2δ-1 protein. consensus.appconsensus.app These ancillary interactions could contribute to the broad therapeutic profile of this class of compounds.

Influence on N-Methyl-D-Aspartate (NMDA) and Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors

This compound's interaction with glutamate receptors, specifically NMDA and AMPA receptors, is indirect and primarily mediated through its binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction disrupts the trafficking of these calcium channels to the presynaptic membrane, which in turn reduces the release of excitatory neurotransmitters like glutamate.

Recent research has further elucidated that the α2δ-1 subunit can form a complex with NMDA receptors. In neuropathic pain states, the expression of α2δ-1 is upregulated, leading to increased synaptic delivery and activity of NMDA receptors. By binding to α2δ-1, this compound can inhibit the forward trafficking of these α2δ-1-NMDA receptor complexes to the synapse, thereby normalizing their activity. Some studies suggest this compound can potentiate NMDA receptor-mediated currents specifically in GABAergic inhibitory neurons in the dorsal horn, which may contribute to its antinociceptive effects by enhancing inhibitory tone.

Similarly, the α2δ-

Neurobiological and Neurophysiological Investigations of Gababutin Effects

Effects on Neuronal Excitability and Network Plasticity

Studies on gabapentinoids, including compounds structurally related to Gababutins, indicate their capacity to influence neuronal excitability. A primary mechanism involves the reduction of excitatory neurotransmitter release, which contributes to dampening excessive neuronal firing patsnap.comwikipedia.orgnih.gov. This effect is particularly relevant in conditions characterized by neuronal hyperexcitability, such as neuropathic pain and epilepsy patsnap.com.

Beyond simply reducing excitability, gabapentinoids have been implicated in modulating neural network plasticity. Research suggests they can promote beneficial neuroplasticity while simultaneously limiting maladaptive forms nih.govnih.gov. For instance, studies in animal models of stroke have demonstrated that administration of gabapentin (B195806) can enhance structural and functional plasticity of corticospinal pathways, leading to improved functional recovery nih.govnih.gov. This involves the extension of new axonal collaterals and the formation of new synaptic contacts within spinal circuits nih.govnih.gov. Furthermore, gabapentin administration was observed to dampen maladaptive plasticity by reducing the excitability of spinal motor circuitry nih.govnih.gov.

The modulation of synaptic plasticity by gabapentinoids is also a key aspect of their effects on neuronal networks, particularly in the context of chronic pain and potentially in disorders involving altered synaptic function researchgate.netresearchgate.netfrontiersin.orgbennington.educpn.or.kr.

Cellular and Subcellular Mechanisms of Action at the Synapse

A cornerstone of the proposed mechanism of action for gabapentinoids, including Gababutins due to their structural similarity and binding properties, is their interaction with the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) patsnap.comwikipedia.orgnih.govresearchgate.netnih.gov. This binding is considered a high-affinity interaction nih.govnewdrugapprovals.orgnewdrugapprovals.org.

The binding of gabapentinoids to the α2δ subunit is thought to reduce calcium influx into presynaptic terminals patsnap.comnih.gov. Since calcium influx is crucial for the release of neurotransmitters, this reduction leads to a decrease in the release of excitatory neurotransmitters, notably glutamate (B1630785), from presynaptic neurons patsnap.comwikipedia.orgnih.gov. This presynaptic effect on excitatory neurotransmitter release is considered a significant contributor to the observed neurobiological effects.

Further research highlights a complex interaction between the α2δ-1 subunit and thrombospondins (TSPs), extracellular matrix proteins involved in synaptogenesis researchgate.netstanford.eduescholarship.org. In conditions like chronic pain, the expression of both α2δ-1 and TSPs can be upregulated, promoting aberrant excitatory synapse formation researchgate.netescholarship.org. Gabapentinoids can interfere with the interaction between α2δ-1 and TSPs, thereby blocking this aberrant synaptogenesis researchgate.netescholarship.org. This suggests a mechanism by which gabapentinoids can modify synaptic structure and function, particularly in pathological states.

While the primary mechanism is linked to VGCCs and their α2δ subunit, gabapentinoids may also influence other aspects of synaptic function. Some research suggests potential modulation of GABA synthesis and release, indirectly enhancing inhibitory neurotransmission patsnap.comnih.govnih.gov. Additionally, interactions with NMDA and AMPA receptors have been explored, with findings suggesting that gabapentin can normalize or block the synaptic targeting and activity of these glutamate receptors in certain conditions nih.govresearchgate.netimrpress.com.

Modulation of Central Sensitization and Neural Circuitry

Gabapentinoids are recognized for their ability to modulate central sensitization, a phenomenon involving increased responsiveness of neurons in the central nervous system to afferent input, contributing to chronic pain states wikipedia.orgnih.govresearchgate.netimrpress.comphysio-pedia.comiasp-pain.orgnih.gov. Central sensitization is associated with heightened neuronal excitability, alterations in synaptic plasticity, and changes in neural circuitry imrpress.comiasp-pain.org.

Studies have demonstrated that gabapentin can reduce measures of central sensitization in human experimental models nih.gov. In these models, gabapentin significantly reduced the area of brush allodynia, a clinical sign of central sensitization nih.gov. Animal studies have also shown that gabapentin can reverse central pain sensitization induced by specific neural insults nih.gov.

The modulation of central sensitization by gabapentinoids is intrinsically linked to their effects on neural circuitry. By reducing excitatory neurotransmitter release and influencing synaptic plasticity, particularly in pain pathways, gabapentinoids can modify the altered network activity characteristic of central sensitization nih.govresearchgate.netimrpress.com. The interaction with the α2δ subunit and its role in aberrant synaptogenesis in the spinal cord further underscores the impact of these compounds on the neural circuits involved in pain processing researchgate.netescholarship.org.

The influence of gabapentinoids on neural circuitry extends beyond pain. Their ability to promote structural and functional plasticity in the corticospinal pathway after stroke, leading to the reorganization of spared cortical pathways, exemplifies their impact on broader neural networks involved in motor function and recovery nih.govnih.gov.

Neurochemical Profiles and Alterations Induced by Gababutins

The primary neurochemical alteration induced by gabapentinoids is a reduction in the release of excitatory neurotransmitters, particularly glutamate, at the synapse patsnap.comwikipedia.orgnih.gov. This is a direct consequence of their binding to the α2δ subunit of VGCCs and the subsequent reduction in calcium influx necessary for vesicular release patsnap.comnih.gov.

The interaction with the α2δ subunit itself represents a key aspect of the neurochemical profile of Gababutins and related compounds. This protein's involvement in modulating VGCC function and its interaction with thrombospondins highlight specific molecular targets through which these compounds exert their effects researchgate.netnih.govstanford.eduescholarship.org.

Research into specific Gababutins and related gabapentin analogues has provided some data on their binding affinities. For example, Gababutin A, a 3-methyl this compound derivative, has been reported to have an IC50 value of 30 nM, while Atagabalin (a trans-dimethyl this compound) has a low IC50 value of 22 nM researchgate.net. These values indicate their affinity for the gabapentin binding site.

| Compound Name | PubChem CID | Reported IC50 (nM) |

| This compound (C10H19NO2) | 9794485 | Not specified |

| This compound (C8H15NO2) | 9898895 | Not specified |

| Atagabalin | 49802951 | 22 |

| This compound A | Not found | 30 |

| Gabapentin | 3446 | Not specified |

| Pregabalin | 5353975 | Not specified |

Note: IC50 values indicate the half-maximal inhibitory concentration, reflecting the potency of the compound's binding to a target site. Lower values indicate higher binding affinity.

Preclinical Efficacy and Pharmacological Profiling in in Vivo Animal Models

Evaluation in Neuropathic Pain Models

The potential analgesic effects of gababutin and its derivatives have been assessed in established animal models of neuropathic pain. These models are designed to mimic the chronic pain states observed in humans following nerve injury, providing a platform to evaluate the antinociceptive properties of novel chemical entities.

Antinociceptive Effects in Chronic Inflammatory Pain Models

Preclinical studies have demonstrated the efficacy of specific this compound analogues in models of chronic inflammatory and neuropathic pain. newdrugapprovals.org For instance, the 3-(R)-methyl this compound analogue, known as (4), has been shown to be effective upon oral dosing in models of neuropathic pain. newdrugapprovals.org While detailed data from specific inflammatory pain models like the formalin test or chronic constriction injury models for "this compound" itself is not extensively documented in the available literature, the demonstrated efficacy of its analogues suggests a potential mechanism of action relevant to pain attenuation. The parent compound, gabapentin (B195806), has established efficacy in suppressing ectopic afferent discharge from injured peripheral nerves, which is a key mechanism in neuropathic pain. researchgate.net This provides a basis for the investigation of this compound and its derivatives in similar contexts.

Differential Efficacy and Potency of this compound Analogues in Pain Attenuation

Research into the structure-activity relationships of this compound analogues has revealed significant differences in their potency and efficacy. Gababutins are bicyclic-substituted, cyclopentane-ring derivatives of gabapentin. researchgate.netresearchgate.net The parent compound, Gabutin, exhibited weak binding affinity for its target receptor, leading to the termination of its preclinical development. researchgate.netresearchgate.net

However, modifications to the this compound structure have yielded compounds with improved pharmacological properties. For example, this compound A, a 3-methyl derivative, displays a significantly lower IC50 value of 30 nM, indicating higher potency. researchgate.netresearchgate.net Despite this, its progression was halted due to its inability to penetrate the blood-brain barrier. researchgate.netresearchgate.net

Another analogue, Atagabalin (trans-3,4-dimethyl this compound), demonstrated a low IC50 value of 22 nM. researchgate.netrssing.com This compound was noted as a pharmaceutical lead for treating neuropathic pain. researchgate.net The 3,4-dimethyl-substituted this compound, in particular, was found to be more effective than the 3-methylated versions. sci-hub.se A study highlighted that a Ni-catalyzed cyclization reaction could efficiently synthesize trans-3,4-dimethyl this compound. researchgate.net

These findings underscore the importance of specific structural modifications in optimizing the therapeutic potential of this compound analogues for pain management. The differential efficacy among these analogues highlights the nuanced structure-activity relationship governing their interaction with the α2δ subunit of voltage-gated calcium channels, their primary target. sci-hub.senewdrugapprovals.org

Assessment in Anxiety-Related Behavioral Models

In addition to their potential in pain management, this compound and its analogues have been evaluated for anxiolytic-like effects in various rodent behavioral paradigms. These models are crucial for predicting the potential anti-anxiety efficacy of compounds in humans.

Anxiolytic-Like Actions in Rodent Behavioral Paradigms

The parent compound, gabapentin, has demonstrated anxiolytic-like activity in several preclinical models, including the rat conflict test, the mouse light/dark box, and the rat elevated X-maze. researchgate.net This established profile for gabapentin provides a strong rationale for investigating similar properties in its this compound analogues. While specific data for "this compound" in these models is limited, the exploration of its derivatives has yielded pertinent findings.

Comparative Anxiolytic Profiles of this compound Analogues in Preclinical Settings

Preclinical investigations have revealed distinct anxiolytic profiles among different this compound analogues. Notably, the 3-(R)-methyl this compound analogue, compound (3), has been identified as being effective in models of anxiety following oral administration. newdrugapprovals.org This contrasts with its counterpart, compound (4), which demonstrated efficacy in neuropathic pain models. newdrugapprovals.org This differentiation in the in vivo profiles of closely related analogues suggests that subtle structural changes can significantly influence their therapeutic effects, leading to either anxiolytic or analgesic-dominant properties. newdrugapprovals.org

Characterization of Anticonvulsant Properties in Experimental Seizure Models

Impact on Memory and Cognitive Function in Preclinical Animal Models

The impact of Gabapentin on memory and cognitive function in preclinical animal models presents a complex and sometimes contradictory picture. Research findings appear to be influenced by factors such as the specific animal model used, the duration of treatment, and the cognitive domain being assessed.

In some studies, Gabapentin has demonstrated procognitive effects. For instance, research in rats has shown that Gabapentin can improve spatial memory, as evaluated by the Morris water maze test. nih.gov This effect was observed after both single and multiple administrations in healthy animals not exposed to tobacco smoke. nih.gov Furthermore, Gabapentin was found to reverse working memory deficits induced by prenatal exposure to tobacco smoke in rats, suggesting a potential restorative effect on certain cognitive impairments. nih.gov A meta-analysis of preclinical studies concluded that Gabapentin administration in healthy animals was associated with an increased latency time, which was interpreted as an improvement in memory. nih.gov

Conversely, other studies have reported cognitive impairment following Gabapentin administration, particularly with long-term use and in specific models. One study investigating the chronic administration of Gabapentin for three weeks in male Wistar rats using the object-recognition task found no significant memory impairment compared to the saline group. researchgate.net However, a separate study using aged female mice (18 months old) revealed that long-term treatment with Gabapentin for 60 days impaired learning and memory. researchgate.net These mice showed a lower novel object recognition index and reduced freezing time in the contextual and cued fear conditioning test. researchgate.net The underlying mechanism suggested for this cognitive decline involves the hyperphosphorylation of tau protein in the hippocampus. researchgate.net Similarly, another study found that a 7-day treatment with Gabapentin worsened performance in an attentional set-shifting task in both nerve-injured and sham-operated mice.

These divergent findings highlight the complexity of Gabapentin's effects on cognition. The timing of administration relative to cognitive training and the health status of the animal model (e.g., healthy vs. neuropathic pain models, young vs. aged) are critical variables that appear to modulate its cognitive outcomes. nih.govresearchgate.net

Table 1: Preclinical Studies on the Impact of Gabapentin on Memory and Cognitive Function

| Animal Model | Cognitive Test | Key Findings |

|---|---|---|

| Rats (not exposed to tobacco smoke) | Morris Water Maze | Improved spatial memory upon single and multiple administrations. nih.gov |

| Rats (prenatally exposed to tobacco smoke) | Morris Water Maze | Reversed working memory deficits. nih.gov |

| Aged Mice (18-month-old females) | Novel Object Recognition (NOR) & Fear Conditioning Test (FCT) | Long-term (60-day) treatment impaired learning and memory. researchgate.net |

| Male Wistar Rats | Object-Recognition Task | Chronic (3-week) administration did not significantly decrease memory indices compared to saline. researchgate.net |

| Mice (with spared nerve injury) | Attentional Set-Shifting Task | 7-day treatment worsened cognitive impairment. |

Structure Activity Relationship Sar Studies and Computational Drug Discovery for Gababutins

Systematic Structure-Activity Relationship Investigations of Gababutin Derivatives

Systematic investigations into the structure-activity relationships of gabapentinoid derivatives have revealed key structural motifs that govern their interaction with the α2δ subunit. Early studies focused on modifications of the gabapentin (B195806) scaffold to understand the impact of various substituents on binding affinity. It was discovered that the γ-amino acid backbone is a critical feature for activity.

Substitutions at the 3-position of the aminobutyric acid core have been a major focus of SAR studies. For instance, the introduction of an isobutyl group at this position led to the development of pregabalin, a more potent successor to gabapentin. Further explorations have shown that the size and nature of the substituent at the 3-position significantly influence binding affinity. A series of pregabalin analogues were synthesized and evaluated for their α2δ binding affinity, revealing that both α2δ binding and system L neutral amino acid transporter interactions play a role in their in vivo profile.

Key findings from SAR studies on gabapentinoid derivatives are summarized in the table below:

| Modification Position | Moiety | Impact on α2δ Binding Affinity | Reference Compound |

| 3-position of aminobutyric acid | Isobutyl group | Increased potency | Gabapentin |

| Amino group | Methylation | Reduced or abolished activity | Gabapentin |

| Carboxylic acid group | Esterification | Generally leads to prodrugs that require in vivo hydrolysis for activity | Gabapentin |

These studies underscore the importance of the γ-amino acid pharmacophore and the specific stereochemistry of substituents for high-affinity binding to the α2δ subunit.

Pharmacophore Modeling for Alpha2delta Subunit Ligands

Pharmacophore modeling is a powerful computational technique used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For α2δ subunit ligands, pharmacophore models have been developed based on the structures of known active compounds like gabapentin and pregabalin. These models typically highlight the critical role of a primary amine and a carboxylic acid group, separated by a specific distance and geometry.

A common pharmacophore model for α2δ ligands includes:

One cationic center: Corresponding to the protonated amine group.

One anionic center: Corresponding to the carboxylate group.

Hydrophobic features: Arising from the alkyl substituents on the backbone.

Computational Approaches in this compound Design and Optimization

Computational chemistry has become an indispensable tool in the design and optimization of novel gabapentinoid compounds. These methods provide insights into ligand-receptor interactions at an atomic level, predict binding affinities, and can even generate novel molecular structures with desired properties.

Predicting the binding affinity of a ligand for its target protein is a central goal of in silico drug design. Various computational methods are employed to estimate the binding free energy of gabapentinoid derivatives to the α2δ subunit. These methods range from relatively simple scoring functions used in molecular docking to more computationally intensive techniques like free energy perturbation (FEP) and thermodynamic integration (TI).

These computational predictions help in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. The accuracy of these predictions is continually improving with the development of more sophisticated algorithms and force fields.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For gabapentinoids, docking studies have been instrumental in visualizing the binding mode within the α2δ subunit, highlighting key interactions with specific amino acid residues. These studies have confirmed the importance of the amino and carboxyl groups in forming salt bridges and hydrogen bonds with the protein.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to observe the conformational changes and stability of the binding pose over time. MD simulations can refine the initial docking poses and provide a more accurate estimation of the binding free energy by considering the flexibility of both the ligand and the protein.

In recent years, generative artificial intelligence (AI) models have emerged as a powerful tool for de novo drug design. These models, such as recurrent neural networks (RNNs), variational autoencoders (VAEs), and generative adversarial networks (GANs), can learn the underlying patterns from a dataset of known active molecules and generate novel chemical structures with desired properties.

In the context of gabapentinoids, generative models can be trained on a library of known α2δ ligands to produce new molecules that are predicted to have high binding affinity and favorable drug-like properties. This approach has the potential to explore a much larger chemical space than traditional methods and to identify truly novel scaffolds for the next generation of α2δ subunit modulators.

Advanced Research Methodologies and Future Scientific Directions in Gababutin Research

Application of Advanced In Vitro and In Vivo Methodologies

Advanced laboratory techniques are crucial for delineating the precise mechanisms of Gababutin's action at the cellular and systemic levels. These methodologies allow for a detailed examination of its effects on neuronal function and brain activity, providing foundational data for clinical applications.

Electrophysiological Characterization of this compound Actions

Electrophysiological studies have been fundamental in characterizing how this compound modulates neuronal activity. The whole-cell patch-clamp technique, in particular, has enabled detailed investigation into the compound's effects on ion channels and synaptic transmission.

Furthermore, studies on rat CA1 pyramidal cells in hippocampal slices revealed that this compound increases the hyperpolarization-activated cation current (Ih) in a concentration-dependent manner. nih.gov This action appears to be independent of the cyclic adenosine monophosphate (cAMP) pathway and may contribute to its anticonvulsant properties. nih.gov The table below summarizes key electrophysiological findings.

| Preparation | Technique | Key Finding | Reference |

| Human Dorsal Root Ganglia (DRG) Neurons | Patch-Clamp | Reduced neuronal excitability, particularly in multi-firing subtypes. | biorxiv.org |

| Rat DRG Neurons | Whole-Cell Patch-Clamp | Inhibited high-voltage-activated (HVA) Ca2+ channel currents (IC50 ≈ 167 nM). | nih.gov |

| Rat Hippocampal CA1 Pyramidal Cells | Whole-Cell Patch-Clamp | Increased hyperpolarization-activated cation current (Ih) by up to 35% at 100 µM. | nih.gov |

Neuroimaging Techniques in Preclinical this compound Studies

Preclinical neuroimaging provides invaluable insights into the systemic effects of this compound on the central nervous system. Techniques like functional magnetic resonance imaging (fMRI) and magnetic resonance spectroscopy (MRS) have been employed to map the compound's activity across various brain regions.

In animal models, fMRI studies have shown that this compound administration leads to significant changes in the blood oxygen level-dependent (BOLD) signal in brain regions integral to nociceptive (pain) processing. nih.gov For instance, in anesthetized rats, this compound produced significant increases in BOLD signals in the thalamus and periaqueductal gray (PAG), while causing signal decreases in the amygdala and entorhinal cortex. nih.gov These findings suggest a supraspinal site of action that may contribute to its analgesic effects. nih.gov

MRS has been used to investigate the hypothesis that this compound affects neurotransmitter concentrations. Studies have been designed to measure levels of gamma-aminobutyric acid (GABA) in the brain following this compound administration, aiming to clarify its role in GABAergic systems. clinicaltrials.gov These neuroimaging approaches are critical for bridging the gap between molecular action and physiological or behavioral outcomes. researchgate.net

Identification and Synthesis of Novel this compound Analogues with Enhanced Pharmacological Profiles

A primary goal of medicinal chemistry in this area is the development of novel this compound analogues with improved properties, such as higher binding affinity, greater efficacy, or more favorable pharmacokinetic profiles. This involves the strategic synthesis and evaluation of new chemical entities.

Researchers have successfully synthesized a range of conformationally restricted and alkylated analogues of this compound to explore the structure-activity relationship (SAR) at its binding site, the α2δ subunit of voltage-gated calcium channels. nih.govacs.org For example, a pyrrolidine analogue, (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride, was found to have an IC50 of 120 nM, showing a slightly higher affinity than this compound itself (IC50 = 140 nM). nih.gov Another novel compound, cis-(1S,3R)-(1-(aminomethyl)-3-methylcyclohexyl)acetic acid hydrochloride, also demonstrated higher affinity and was effective in animal models of epilepsy. acs.org

The development of Gabapentin (B195806) enacarbil, a prodrug, represents another successful strategy. This compound was designed to be absorbed more efficiently from the gastrointestinal tract and then converted to this compound in the body, thereby improving its bioavailability. patsnap.com The table below compares the binding affinity of this compound with some of its novel analogues.

| Compound | Type | Binding Affinity (IC50) | Reference |

| This compound | Parent Compound | 140 nM | nih.gov |

| (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride | Conformationally Restricted Analogue | 120 nM | nih.gov |

| cis-(1S,3R)-(1-(aminomethyl)-3-methylcyclohexyl)acetic acid hydrochloride | Alkylated Analogue | Higher than this compound | acs.org |

Unresolved Questions and Emerging Hypotheses in this compound Pharmacology

Despite its widespread use, the precise molecular mechanisms of this compound are not fully understood, and several questions remain. fda.govnih.gov The primary accepted mechanism is high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels. patsnap.comnih.gov However, the exact downstream consequences of this binding are still under investigation.

Unresolved Questions:

Modulation of Neurotransmitter Release: While it is hypothesized that binding to the α2δ subunit reduces the release of excitatory neurotransmitters like glutamate (B1630785), the exact signaling cascade that leads to this effect is unclear. nih.gov

Role in GABA Synthesis: An early hypothesis suggested that this compound might increase the synthesis or concentration of GABA in the brain. nih.gov While some studies support this, the evidence is not conclusive, and it is not considered the primary mechanism of action. clinicaltrials.govnih.gov

Variability in Patient Response: There is significant inter-individual variability in the clinical efficacy of this compound. The underlying reasons, whether genetic, metabolic, or related to the specific pathology, are a major area of ongoing research. biorxiv.org

Emerging Hypotheses:

Pharmacogenomic Predictors: Recent research has begun to explore genetic factors that may predict a patient's response to this compound. A 2024 genome-wide association study identified variants in the NRG3 gene as potential predictors of treatment response in women with chronic pelvic pain, suggesting that pharmacogenomic screening could one day guide therapy. johncurranmd.com

Effects on Non-neuronal Cells: The role of this compound's interaction with non-neuronal cells, such as glia, in its therapeutic effects is an emerging area of interest.

Strategic Directions for this compound-Based Drug Discovery and Development

Future drug discovery efforts are focused on leveraging the understanding of this compound's pharmacology to develop next-generation therapeutics with superior profiles.

Key strategic directions include:

Improving Pharmacokinetics: The development of prodrugs like Gabapentin enacarbil demonstrates a successful strategy to overcome the saturable absorption of this compound. patsnap.com Future work will likely focus on other approaches to enhance bioavailability and allow for more consistent dosing.

Enhancing Target Specificity and Affinity: The synthesis of novel analogues aims to create compounds with higher affinity and potentially greater selectivity for specific α2δ subunits (e.g., α2δ-1 vs. α2δ-2), which could lead to improved efficacy or a different side-effect profile. acs.org The development of Pregabalin, a structural analogue with higher binding affinity, is an example of this successful approach.

Developing Biomarkers for Personalized Medicine: A critical future direction is the identification of reliable biomarkers to predict which patients are most likely to respond to this compound-based therapies. johncurranmd.com This includes genetic markers, as mentioned above, as well as potential neuroimaging or electrophysiological signatures of response.

Exploring New Therapeutic Indications: As the understanding of this compound's mechanism of action expands, there is potential for its application in new therapeutic areas where neuronal hyperexcitability is a contributing factor.

By pursuing these strategic directions, the scientific community aims to refine and expand the therapeutic utility of this compound and its successors, leading to more effective and personalized treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.